
4-Hydroxy-2,6-dimethylphenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2,6-dimethylphenyl thiocyanate, also known by its systematic name thiocyanic acid, 4-hydroxy-2,6-dimethylphenyl ester , has the chemical formula C₉H₉NOS . Its CAS number is 6074-30-2 . This compound belongs to the class of phenyl thiocyanates and exhibits interesting properties due to its unique structure.
Méthodes De Préparation
a. Synthetic Routes: The synthesis of 4-Hydroxy-2,6-dimethylphenyl thiocyanate involves reacting a phenyl amine compound with two hydroxyl groups (4-hydroxy-2,6-dimethylphenol) with diethyl oxalate (oxalic acid diethyl ester). The reaction proceeds under anhydrous conditions in an appropriate solvent, often with the aid of heat or a catalyst .
b. Industrial Production: Unfortunately, detailed industrial production methods for this compound are not widely available. it is occasionally provided to early discovery researchers as part of a collection of rare and unique chemicals by suppliers like Sigma-Aldrich .
Analyse Des Réactions Chimiques
4-Hydroxy-2,6-dimethylphenyl thiocyanate can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group.
Common Reagents: Reagents like oxidizing agents, nucleophiles, and bases are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
a. Chemistry: In chemistry, this compound might serve as a building block for more complex molecules due to its functional groups.
b. Biology and Medicine: Research applications in biology and medicine are less well-documented. its unique structure could be explored for potential biological activities or drug development.
c. Industry: Industrial applications remain speculative, but its synthesis and reactivity make it intriguing for further investigation.
Mécanisme D'action
The exact mechanism by which 4-Hydroxy-2,6-dimethylphenyl thiocyanate exerts its effects is not fully elucidated. Further research is needed to understand its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, researchers may explore similar phenyl thiocyanates to highlight its uniqueness.
Remember that this compound’s availability and characterization data are limited, so researchers should verify its identity and purity before use
Propriétés
| 6074-30-2 | |
Formule moléculaire |
C9H9NOS |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
(4-hydroxy-2,6-dimethylphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)12-5-10/h3-4,11H,1-2H3 |
Clé InChI |
QRELYANLFSVTPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1SC#N)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


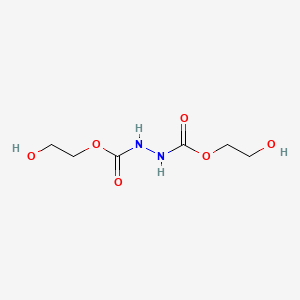
![8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001490.png)
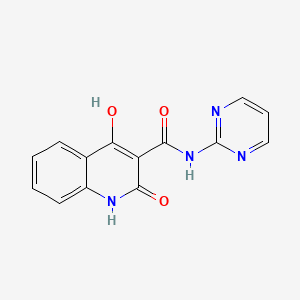
![N'-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B12001498.png)
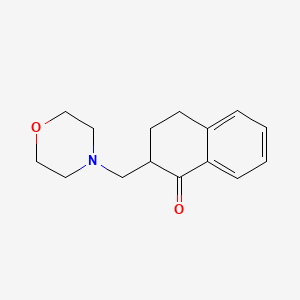
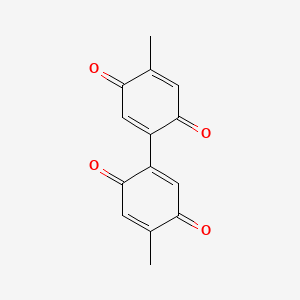
![1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B12001518.png)

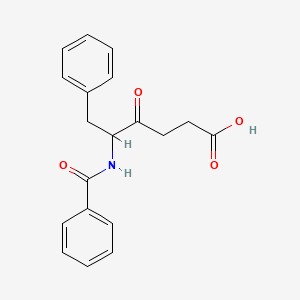
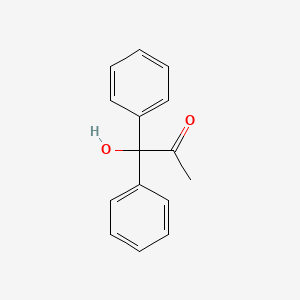
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B12001560.png)
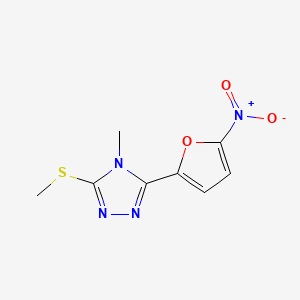
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12001574.png)
